Cas no 883540-86-1 (4-Ethoxy-3-propylbenzaldehyde)
4-Ethoxy-3-propylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Ethoxy-3-propylbenzaldehyde
- AKOS006344781
- 883540-86-1
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- Inchi: 1S/C12H16O2/c1-3-5-11-8-10(9-13)6-7-12(11)14-4-2/h6-9H,3-5H2,1-2H3
- InChI Key: JPEWVCYUMGOLFI-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(C=O)=CC=1CCC
Computed Properties
- Exact Mass: 192.115029749g/mol
- Monoisotopic Mass: 192.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26.3Ų
4-Ethoxy-3-propylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E940223-5mg |
4-Ethoxy-3-propylbenzaldehyde |
883540-86-1 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940223-10mg |
4-Ethoxy-3-propylbenzaldehyde |
883540-86-1 | 10mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E940223-50mg |
4-Ethoxy-3-propylbenzaldehyde |
883540-86-1 | 50mg |
$ 135.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 053603-500mg |
4-Ethoxy-3-propylbenzaldehyde |
883540-86-1 | 500mg |
1754.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 053603-500mg |
4-Ethoxy-3-propylbenzaldehyde |
883540-86-1 | 500mg |
1754CNY | 2021-05-07 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1019-100.0mg |
4-ethoxy-3-propylbenzaldehyde |
883540-86-1 | 95% | 100.0mg |
¥317.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1019-250.0mg |
4-ethoxy-3-propylbenzaldehyde |
883540-86-1 | 95% | 250.0mg |
¥423.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1019-500.0mg |
4-ethoxy-3-propylbenzaldehyde |
883540-86-1 | 95% | 500.0mg |
¥706.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1019-1.0g |
4-ethoxy-3-propylbenzaldehyde |
883540-86-1 | 95% | 1.0g |
¥1062.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1019-5.0g |
4-ethoxy-3-propylbenzaldehyde |
883540-86-1 | 95% | 5.0g |
¥3195.0000 | 2025-04-11 |
4-Ethoxy-3-propylbenzaldehyde Suppliers
4-Ethoxy-3-propylbenzaldehyde Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 4-Ethoxy-3-propylbenzaldehyde
4-Ethoxy-3-propylbenzaldehyde: A Comprehensive Overview
4-Ethoxy-3-propylbenzaldehyde (CAS No. 883540-86-1) is a versatile aromatic aldehyde with a unique structure that combines an ethoxy group and a propyl group on the benzene ring. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The benzaldehyde core of this molecule serves as a foundation for its reactivity and functionality, while the ethoxy and propyl substituents introduce additional chemical properties that make it highly customizable for specific uses.
The synthesis of 4-Ethoxy-3-propylbenzaldehyde involves a multi-step process that typically begins with the preparation of the benzene ring precursor. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to construct the ethoxy and propyl substituents with high precision. These methods not only enhance the purity of the final product but also open avenues for scaling up production to meet industrial demands.
One of the most promising applications of 4-Ethoxy-3-propylbenzaldehyde lies in its use as an intermediate in drug discovery. The compound's ability to undergo various functional group transformations makes it an ideal building block for constructing complex molecular architectures. For example, recent studies have demonstrated its utility in synthesizing bioactive compounds with potential anti-inflammatory and anticancer properties. By leveraging the benzaldehyde framework, chemists can introduce functional groups that enhance bioavailability and target specificity, paving the way for novel therapeutic agents.
In addition to its role in pharmaceuticals, 4-Ethoxy-3-propylbenzaldehyde has found applications in agrochemicals, particularly as a precursor for herbicides and fungicides. The ethoxy group contributes to the compound's lipophilicity, which is crucial for enhancing absorption and retention in plant tissues. Researchers have also investigated its potential as a natural fragrance component in the cosmetics industry, where its pleasant aroma and stability make it a valuable ingredient in perfumes and personal care products.
The chemical stability of 4-Ethoxy-3-propylbenzaldehyde under various conditions has been extensively studied, revealing its resilience to oxidation and thermal degradation. This property is particularly advantageous in industrial settings where prolonged exposure to harsh conditions is common. Furthermore, recent computational studies have provided insights into the molecule's electronic structure, shedding light on its reactivity patterns and guiding the design of more efficient synthetic pathways.
From an environmental perspective, the development of sustainable synthesis routes for 4-Ethoxy-3-propylbenzaldehyde has become a focal point for researchers. Green chemistry principles are being increasingly incorporated into its production processes, such as using renewable feedstocks and minimizing waste generation. These efforts align with global initiatives to reduce carbon footprints and promote eco-friendly chemical manufacturing.
In conclusion, 4-Ethoxy-3-propylbenzaldehyde (CAS No. 883540-86-1) stands out as a multifaceted compound with diverse applications across multiple industries. Its unique structure, combined with advancements in synthetic methodologies and application development, positions it as a key player in modern chemistry research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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